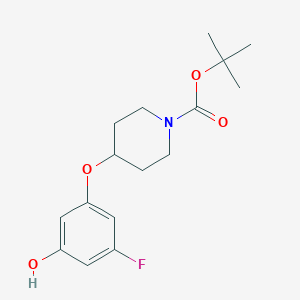
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol is a chemical compound that belongs to the class of glycerol derivatives It is characterized by the presence of a benzyl group and an isopropylidene group attached to the glycerol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol typically involves the protection of the glycerol hydroxyl groups followed by benzylation. One common method includes the use of isopropylidene acetone to protect the glycerol, followed by benzylation using benzyl chloride in the presence of a base such as sodium hydroxide. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and solvents, with optimized reaction conditions to maximize efficiency and minimize costs. Purification steps such as distillation or recrystallization are employed to obtain the final product with the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol.
Applications De Recherche Scientifique
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, such as drug delivery systems or active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol involves its interaction with various molecular targets. The benzyl group can interact with hydrophobic pockets in enzymes or receptors, while the glycerol backbone may participate in hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
(+/-)-1-Benzyl-2,3-O-isopropyylidine glycerol can be compared with other glycerol derivatives such as:
Glycerol: The parent compound, which lacks the benzyl and isopropylidene groups.
1,2,3-Trihydroxypropane: Another glycerol derivative with different functional groups.
Benzyl alcohol: A simpler compound with only the benzyl group attached to a hydroxyl group.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C13H18O3 |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-phenylethanol |
InChI |
InChI=1S/C13H18O3/c1-13(2)15-9-12(16-13)11(14)8-10-6-4-3-5-7-10/h3-7,11-12,14H,8-9H2,1-2H3 |
Clé InChI |
FFKVHXYMWXJVNT-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)C(CC2=CC=CC=C2)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


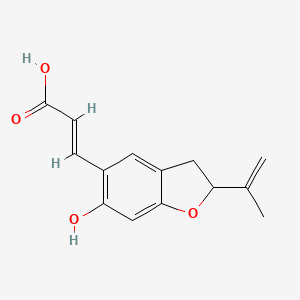


![4-amino-N-[(3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-(2-methylpropyl)benzenesulfonamide](/img/structure/B13724111.png)
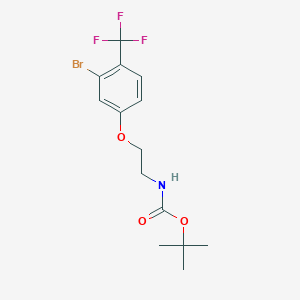
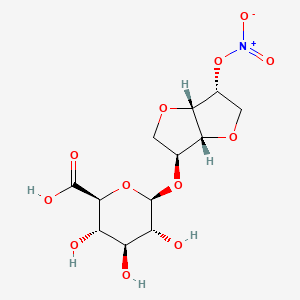
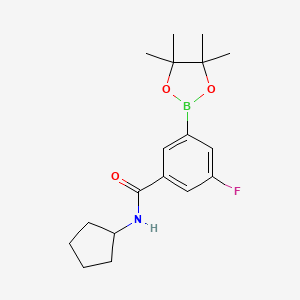
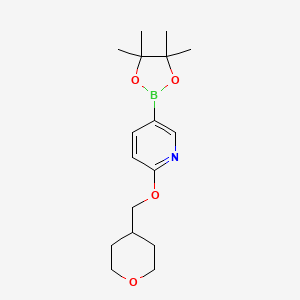
![3-(Boc-amino)-4-[3-(trifluoromethoxy)phenyl]butyric Acid](/img/structure/B13724133.png)
![N'-[(1E)-1-(3-aminophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B13724137.png)
![2-(Aminomethyl)oxazolo[4,5-c]quinoline](/img/structure/B13724144.png)

![3'-Fluoro-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13724160.png)
